molecular formula C18H18Cl2N2O2 B3859546 5-{[(4-tert-butylphenyl)carbonyl]amino}-2,4-dichlorobenzamide CAS No. 5522-53-2

5-{[(4-tert-butylphenyl)carbonyl]amino}-2,4-dichlorobenzamide

Cat. No.: B3859546
CAS No.: 5522-53-2
M. Wt: 365.2 g/mol
InChI Key: LBCCTBXBVDVEAA-UHFFFAOYSA-N
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Description

5-{[(4-tert-butylphenyl)carbonyl]amino}-2,4-dichlorobenzamide is a chemical compound with the molecular formula C18H18Cl2N2O2 and a molecular weight of 365.2537 g/mol . This compound is characterized by the presence of a tert-butylphenyl group, a carbonyl group, and two chlorine atoms attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-{[(4-tert-butylphenyl)carbonyl]amino}-2,4-dichlorobenzamide involves several steps. One common method includes the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 2,4-dichloroaniline in the presence of a base such as triethylamine to yield the final product . The reaction conditions typically involve refluxing the mixture in an appropriate solvent like dichloromethane.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-{[(4-tert-butylphenyl)carbonyl]amino}-2,4-dichlorobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-{[(4-tert-butylphenyl)carbonyl]amino}-2,4-dichlorobenzamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-{[(4-tert-butylphenyl)carbonyl]amino}-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to reduced disease symptoms .

Comparison with Similar Compounds

Similar compounds to 5-{[(4-tert-butylphenyl)carbonyl]amino}-2,4-dichlorobenzamide include other benzamide derivatives with different substituents on the benzene ring. These compounds may have varying chemical properties and biological activities. For instance:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-[(4-tert-butylbenzoyl)amino]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c1-18(2,3)11-6-4-10(5-7-11)17(24)22-15-8-12(16(21)23)13(19)9-14(15)20/h4-9H,1-3H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCCTBXBVDVEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407267
Record name CBMicro_022118
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5522-53-2
Record name CBMicro_022118
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-{[(4-tert-butylphenyl)carbonyl]amino}-2,4-dichlorobenzamide
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5-{[(4-tert-butylphenyl)carbonyl]amino}-2,4-dichlorobenzamide
Reactant of Route 3
5-{[(4-tert-butylphenyl)carbonyl]amino}-2,4-dichlorobenzamide
Reactant of Route 4
5-{[(4-tert-butylphenyl)carbonyl]amino}-2,4-dichlorobenzamide
Reactant of Route 5
5-{[(4-tert-butylphenyl)carbonyl]amino}-2,4-dichlorobenzamide
Reactant of Route 6
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5-{[(4-tert-butylphenyl)carbonyl]amino}-2,4-dichlorobenzamide

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